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molecular formula C8H16N2O B8777505 1-Formyl-4-isopropylpiperazine

1-Formyl-4-isopropylpiperazine

Cat. No. B8777505
M. Wt: 156.23 g/mol
InChI Key: UGRNAAOSAUZBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046201

Procedure details

To a solution of 1.02 g of formylpiperazine in 90 ml of acetone was added 0.1 g of 5% palladium carbon and the mixture was stirred under hydrogen atmosphere for 60 hours. The catalyst was filtered off and distilled off under reduced pressure to afford 1.31 g of the title compound.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=[O:2].[CH3:9][C:10]([CH3:12])=O>[C].[Pd]>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:10]([CH3:12])[CH3:9])[CH2:5][CH2:4]1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
90 mL
Type
reactant
Smiles
CC(=O)C
Name
palladium carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(=O)N1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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